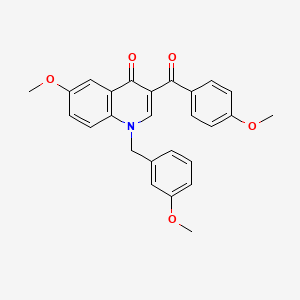
2-(Boc-aminomethyl)-cyclohexanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound like “2-(Boc-aminomethyl)-cyclohexanecarboxylic acid” would consist of a cyclohexanecarboxylic acid core, with a Boc-protected aminomethyl group attached . The Boc group itself consists of a carbonyl group attached to a tert-butyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Boc-aminomethyl)-cyclohexanecarboxylic acid” are not fully available in the current dataset .Wissenschaftliche Forschungsanwendungen
Enantiomerically Pure β-Amino Acids
2-(Boc-aminomethyl)-cyclohexanecarboxylic acid, as a derivative of trans-2-aminocyclohexanecarboxylic acid, is utilized in the synthesis of helical β-peptides. It is prepared from trans-cyclohexane-1,2-dicarboxylic acid through a one-pot procedure, highlighting its importance as a building block in peptide synthesis. This process involves cyclization, amide formation, and Hofmann-type degradation, with the protected derivatives obtained through specific treatments. The preparation of N-BOC derivatives in particular demonstrates a convenient method for obtaining enantiomerically pure amino acids, essential for research in peptide and protein engineering (Berkessel, Glaubitz, & Lex, 2002).
Amino Group Protection in Intermediate Synthesis
The protection of amino groups is critical in the synthesis of various pharmaceutical intermediates, where 2-(Boc-aminomethyl)-cyclohexanecarboxylic acid plays a key role. For instance, the tert-butyloxycarbonyl (BOC) group is employed to protect the amino group in 2-aminomethylphenylacetic acid, an intermediate of Ceforanide. This protection method, conducted via condensation in a mixed solvent, achieves optimal yields under specific conditions, indicating the significance of BOC protection in enhancing synthetic efficiency and product yield in pharmaceutical research (Wang Rong-geng, 2008).
Noncyclic Bis-D- and L-tripeptides Assembly
In the assembly of noncyclic bis-D- and L-tripeptides into tubular constructs, 2-(Boc-aminomethyl)-cyclohexanecarboxylic acid derivatives are utilized for creating highly structured, hydrogen-bonded helical open-ended tubular superstructures. This application demonstrates the utility of such compounds in designing and synthesizing complex molecular architectures that mimic biological structures, offering insights into peptide assembly and function (Hanessian, Vinci, Fettis, Maris, & Viet, 2008).
Ruthenium-catalyzed Synthesis for Triazole-based Scaffolds
2-(Boc-aminomethyl)-cyclohexanecarboxylic acid plays a crucial role in the synthesis of triazole-containing compounds, which are important in medicinal chemistry for developing peptidomimetics and biologically active compounds. A protocol based on ruthenium-catalyzed cycloaddition demonstrates the compound's versatility in synthesizing protected versions of amino acids, aiding in the preparation of structurally complex and biologically significant molecules (Ferrini, Chandanshive, Lena, Comes Franchini, Giannini, Tafi, & Taddei, 2015).
Biocatalytic Asymmetric Synthesis
The compound is also pivotal in the biocatalytic asymmetric synthesis of key chiral intermediates for pharmaceuticals, such as hepatitis C virus (HCV) NS3/4A protease inhibitors. This application showcases the potential of using 2-(Boc-aminomethyl)-cyclohexanecarboxylic acid and its derivatives in biocatalysis, contributing to the development of more efficient and selective synthetic routes for important drug intermediates (Zhu, Shi, Zhang, & Zheng, 2018).
Wirkmechanismus
Target of Action
The primary targets of 2-(Boc-aminomethyl)-cyclohexanecarboxylic acid are bacterial membranes . This compound is part of a class of molecules known as cationic polymers, which are considered the last frontier in antibacterial development . These polymers target bacterial membranes, leading to increased membrane permeability and allowing antibiotics to reach their intracellular targets .
Mode of Action
The compound interacts with its targets by accepting more protons from its surroundings, leading to a stronger proton sponge effect . This promotes bacterial membrane permeability, allowing antibiotics to reach their intracellular targets . The absence of hydrophobicity in the compound contributes to its good in vitro and in vivo biocompatibility .
Biochemical Pathways
The compound affects the biochemical pathways related to bacterial membrane integrity . By increasing membrane permeability, it disrupts the normal function of the bacterial cell, leading to cell death . This mechanism of action is particularly effective against Gram-negative strains, even those that are colistin- and multi-drug resistant .
Result of Action
The result of the compound’s action is the disruption of bacterial cell function and ultimately cell death . Its superior activity against all tested Gram-negative strains, even those that are colistin- and multi-drug resistant, suggests that it could be a potent antibacterial agent .
Action Environment
The action of 2-(Boc-aminomethyl)-cyclohexanecarboxylic acid is influenced by environmental factors such as pH, as it can accept more protons from its surroundings Its effectiveness may also be influenced by the presence of other substances in the environment that could interact with the compound or its targets
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-8-9-6-4-5-7-10(9)11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQFRNOACLZZOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCCC1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

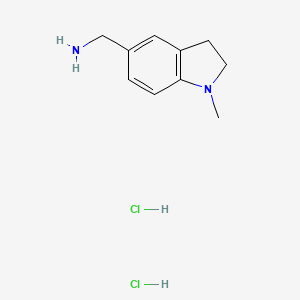
![Ethyl 4-(2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate](/img/structure/B2371386.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2371389.png)
![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(ethylthio)benzamide hydrochloride](/img/structure/B2371390.png)
![N-[3-(adamantane-1-carbonylamino)naphthalen-2-yl]adamantane-1-carboxamide](/img/structure/B2371391.png)
![methyl 2-({[1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)acetate](/img/structure/B2371393.png)
![1-(4-Ethylphenyl)-4-[1-(methylethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2371394.png)
![Tert-butyl 6-(aminomethyl)-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate](/img/structure/B2371397.png)
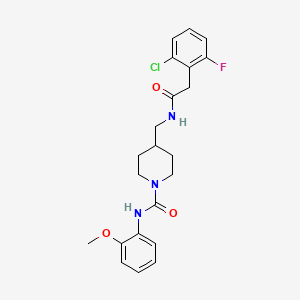
![methyl 3-carbamoyl-2-(2,2-diphenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2371400.png)
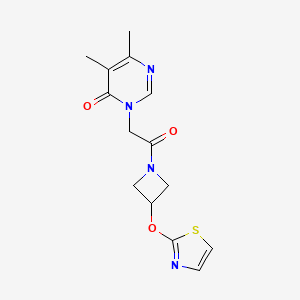
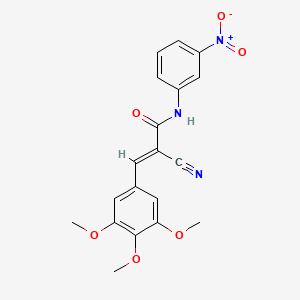
![7-bromo-2-[(3-methoxyphenyl)methyl]-4-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B2371405.png)
